molecular formula C22H38BN3O4 B1484805 4-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1092564-22-1

4-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B1484805
M. Wt: 419.4 g/mol
InChI Key: ACQUSUKGUZAPFK-UHFFFAOYSA-N
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Description

This compound is also known as tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-piperidinecarboxylate . It is an important intermediate in many biologically active compounds .


Synthesis Analysis

The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .


Molecular Structure Analysis

The molecular structure of this compound involves a piperidine ring attached to a carboxylic acid ester group. It also contains a pyrazole ring attached to a boronic ester group .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The compound has a complex structure with multiple functional groups, which can influence its physical and chemical properties .

Scientific Research Applications

Synthesis and Characterization

  • Kong et al. (2016) described the synthesis of this compound as an intermediate in many biologically active compounds' synthesis processes, highlighting its role in the production of crizotinib. The compound was synthesized through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a total yield of 49.9%. The structure was confirmed by MS and 1 HNMR spectrum Kong et al..

  • Jian-qiang et al. (2014) provided a novel approach for the synthesis of Crizotinib, including efficient procedures for preparing key intermediates like the subject compound. Their work underscores the compound's critical role in developing therapeutic agents Jian-qiang et al..

Applications in Drug Synthesis

  • The work by Liao et al. (2022) on the synthesis, characterization, and single-crystal X-ray diffraction of a related compound emphasizes the importance of such compounds in drug development and the understanding of their molecular structures Liao et al..

  • Bethel et al. (2012) developed an improved synthesis method for medicinally important compounds, demonstrating the versatility of boronic esters in high throughput chemistry and large-scale synthesis Bethel et al..

Molecular Structure and Properties

  • Huang et al. (2021) explored the molecular structures of boric acid ester intermediates, including compounds similar to the one , using density functional theory (DFT) and crystallographic analyses. Their findings provide insights into the physicochemical properties and potential applications of these compounds Huang et al..

Future Directions

The compound’s potential for future research and applications is vast due to its role as an intermediate in the synthesis of many biologically active compounds .

Relevant Papers Several papers have been published on this compound, discussing its synthesis, structure, and potential applications . These papers provide valuable insights into the compound’s properties and potential uses.

properties

IUPAC Name

tert-butyl 4-[[3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38BN3O4/c1-15-18(23-29-21(6,7)22(8,9)30-23)16(2)26(24-15)14-17-10-12-25(13-11-17)19(27)28-20(3,4)5/h17H,10-14H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQUSUKGUZAPFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC3CCN(CC3)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38BN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
4-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 3
Reactant of Route 3
4-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
4-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
4-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
4-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester

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